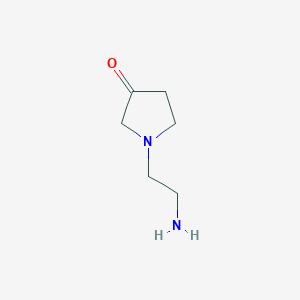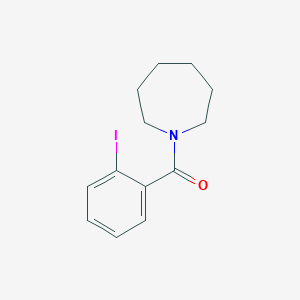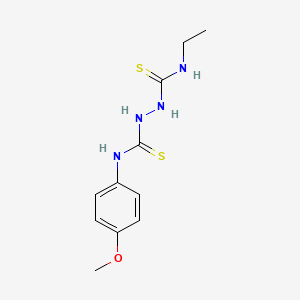
1-(2-aminoethyl)-3-Pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)pyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminoethyl substituent at the second position and a ketone group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 1,2-dichloroethane with pyrrolidine in the presence of a solvent . Another method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-one derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)pyrrolidin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog without the aminoethyl and ketone substituents.
Pyrrolidin-2-one: A related compound with a ketone group at the second position.
Prolinol: A derivative with a hydroxyl group instead of a ketone.
Uniqueness: 1-(2-Aminoethyl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1161928-14-8 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(2-aminoethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C6H12N2O/c7-2-4-8-3-1-6(9)5-8/h1-5,7H2 |
InChI-Schlüssel |
QHPSMQZBMNYBHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
![5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)


![1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12447666.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12447669.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447670.png)

![1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12447691.png)
![1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12447695.png)
![4-[2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12447715.png)
![1-Boc-2-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12447723.png)
